molecular formula C17H13Br2N3OS B12519873 N-[(3-Bromophenyl)methyl]-N'-[4-(4-bromophenyl)-1,3-thiazol-2-yl]urea CAS No. 656256-48-3

N-[(3-Bromophenyl)methyl]-N'-[4-(4-bromophenyl)-1,3-thiazol-2-yl]urea

Cat. No.: B12519873
CAS No.: 656256-48-3
M. Wt: 467.2 g/mol
InChI Key: JHPPSNJIBUYXEG-UHFFFAOYSA-N
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Description

N-[(3-Bromophenyl)methyl]-N’-[4-(4-bromophenyl)-1,3-thiazol-2-yl]urea is a synthetic organic compound characterized by the presence of bromophenyl and thiazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-Bromophenyl)methyl]-N’-[4-(4-bromophenyl)-1,3-thiazol-2-yl]urea typically involves a multi-step process. One common method includes the reaction of 3-bromobenzylamine with 4-(4-bromophenyl)-1,3-thiazol-2-yl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained at room temperature to slightly elevated levels. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(3-Bromophenyl)methyl]-N’-[4-(4-bromophenyl)-1,3-thiazol-2-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

Scientific Research Applications

N-[(3-Bromophenyl)methyl]-N’-[4-(4-bromophenyl)-1,3-thiazol-2-yl]urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[(3-Bromophenyl)methyl]-N’-[4-(4-bromophenyl)-1,3-thiazol-2-yl]urea involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-Bromophenyl)methyl]-N’-[4-(4-bromophenyl)-1,3-thiazol-2-yl]urea is unique due to its dual bromophenyl and thiazolyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

656256-48-3

Molecular Formula

C17H13Br2N3OS

Molecular Weight

467.2 g/mol

IUPAC Name

1-[(3-bromophenyl)methyl]-3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]urea

InChI

InChI=1S/C17H13Br2N3OS/c18-13-6-4-12(5-7-13)15-10-24-17(21-15)22-16(23)20-9-11-2-1-3-14(19)8-11/h1-8,10H,9H2,(H2,20,21,22,23)

InChI Key

JHPPSNJIBUYXEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)CNC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br

Origin of Product

United States

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